
(E)-N-(2-Methoxyphenyl)-2-phenylethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-methoxyphenyl)-2-phenylethene-1-sulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a phenylethene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-methoxyphenyl)-2-phenylethene-1-sulfonamide typically involves the reaction of 2-methoxyphenylamine with a suitable sulfonyl chloride, followed by the addition of a phenylethene derivative. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-methoxyphenyl)-2-phenylethene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
(E)-N-(2-methoxyphenyl)-2-phenylethene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-N-(2-methoxyphenyl)-2-phenylethene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the phenylethene backbone may interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-2-phenylethene-1-sulfonamide
- N-(2-methoxyphenyl)-2-phenylethene-1-sulfonyl chloride
- N-(2-methoxyphenyl)-2-phenylethene-1-sulfonic acid
Uniqueness
(E)-N-(2-methoxyphenyl)-2-phenylethene-1-sulfonamide is unique due to its specific configuration and the presence of both methoxy and sulfonamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H15NO3S |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
(E)-N-(2-methoxyphenyl)-2-phenylethenesulfonamide |
InChI |
InChI=1S/C15H15NO3S/c1-19-15-10-6-5-9-14(15)16-20(17,18)12-11-13-7-3-2-4-8-13/h2-12,16H,1H3/b12-11+ |
InChI Key |
ZMHKALCGSUOKEO-VAWYXSNFSA-N |
Isomeric SMILES |
COC1=CC=CC=C1NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


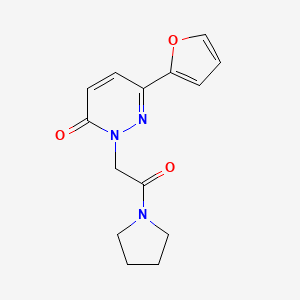
![2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole](/img/structure/B14870828.png)
![3-(4-chlorophenyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14870833.png)


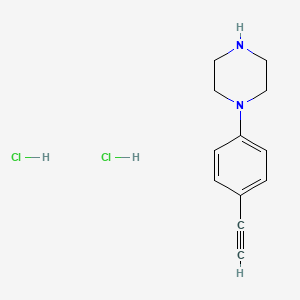
![(E)-3-[(2S,3R)-3-(hydroxymethyl)-7-methoxy-2-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid](/img/structure/B14870858.png)
![3-((Dimethylamino)methyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14870876.png)
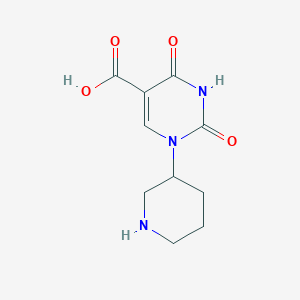

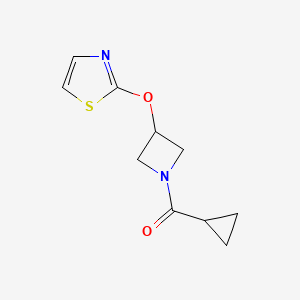
acetate](/img/structure/B14870902.png)
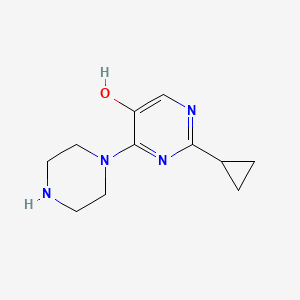
![2-[(Allyloxy)methyl]phenylZinc bromide](/img/structure/B14870911.png)
